
1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-2-(trifluoromethyl)- is a chemical compound with the molecular formula C10H11F3O It is a derivative of indenone, characterized by the presence of a trifluoromethyl group at the 2-position and a fully saturated hexahydroindenone ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-2-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-2-(trifluoromethyl)- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques, such as distillation and recrystallization, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium methoxide (NaOMe), potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-2-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-2-(trifluoromethyl)- can be compared with other similar compounds, such as:
1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-4,4,7a-trimethyl-: This compound has a similar hexahydroindenone ring system but differs in the substitution pattern, with trimethyl groups instead of a trifluoromethyl group.
1H-Inden-1-one, 2,3-dihydro-: This compound lacks the trifluoromethyl group and has a partially saturated indenone ring system.
1H-Inden-1-one, 2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl-: This compound features a different substitution pattern with an isopropyl group and a methyl group.
The uniqueness of 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro-2-(trifluoromethyl)- lies in the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability.
Eigenschaften
CAS-Nummer |
189028-47-5 |
|---|---|
Molekularformel |
C10H11F3O |
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-2,3,4,5,6,7-hexahydroinden-1-one |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)8-5-6-3-1-2-4-7(6)9(8)14/h8H,1-5H2 |
InChI-Schlüssel |
MZFKSTSMLASZBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)CC(C2=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl-](/img/structure/B12572600.png)
![Oxazireno[3,2-f]purine](/img/structure/B12572602.png)
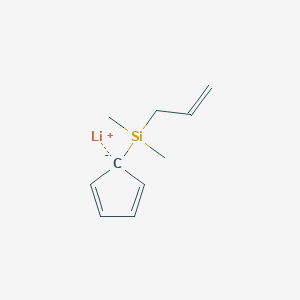

![2,6-Bis[6-(2-pyridylamino)-2-pyridylamino]pyridine](/img/structure/B12572622.png)
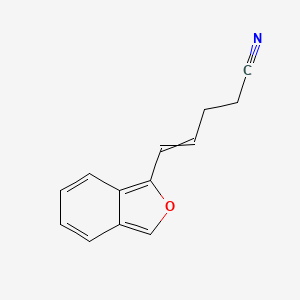
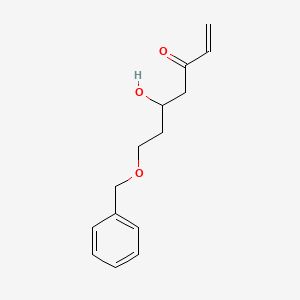
![[(2S)-4-Methyl-3,6-dihydro-2H-pyran-2-yl]methanol](/img/structure/B12572638.png)
![2-(4-Methylphenyl)-1H-naphtho[2,3-D]imidazole](/img/structure/B12572644.png)
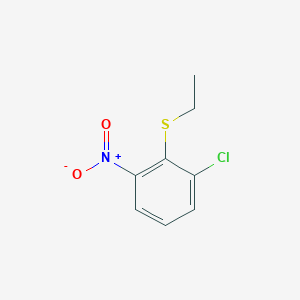
![N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B12572664.png)
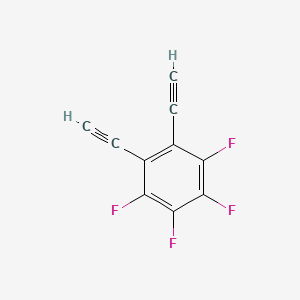
![2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B12572684.png)
![Acetamide,N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12572692.png)
